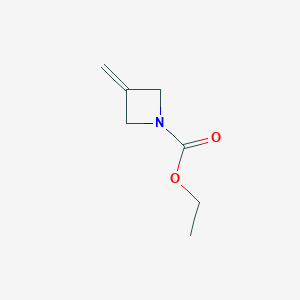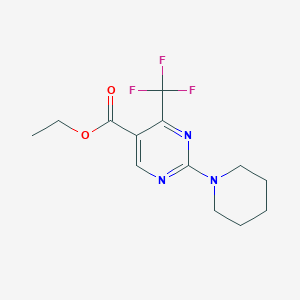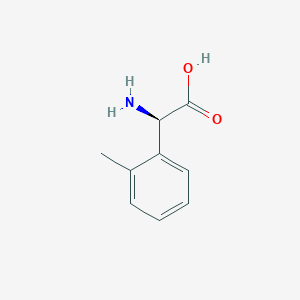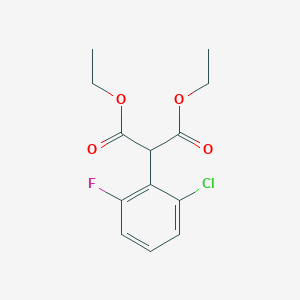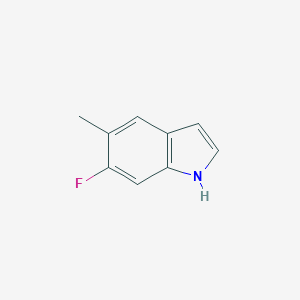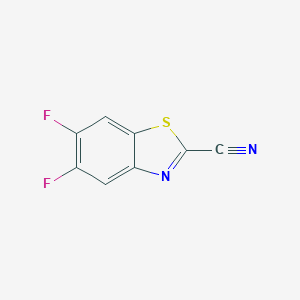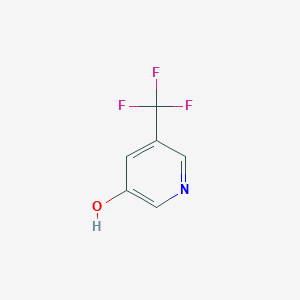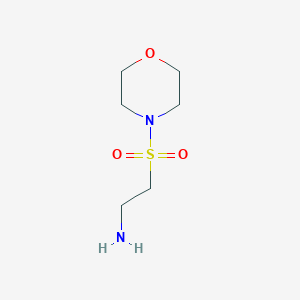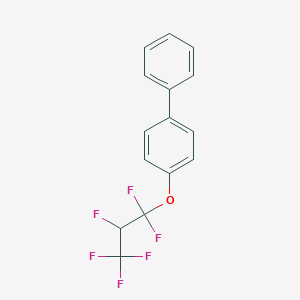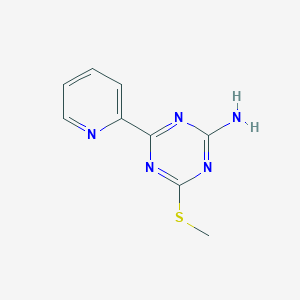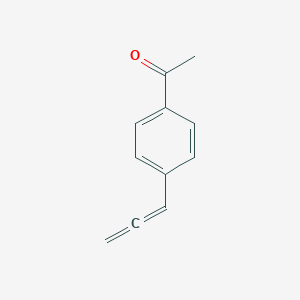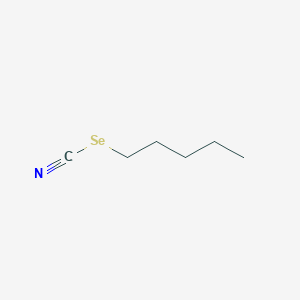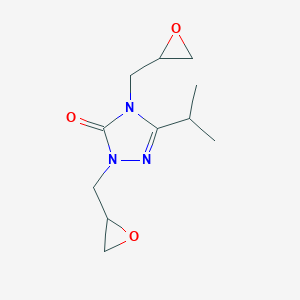
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, commonly known as epoxiconazole, is a fungicide that is widely used in agriculture. It belongs to the class of triazole fungicides and is effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. Epoxiconazole has gained attention due to its broad-spectrum activity, low toxicity, and high efficacy.
Wirkmechanismus
Epoxiconazole works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It binds to the cytochrome P450 enzyme, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This results in the disruption of fungal cell membrane structure and function, leading to the death of the fungus.
Biochemische Und Physiologische Effekte
Epoxiconazole has been found to have low toxicity to mammals and is considered safe for use in agriculture. It has been shown to have no adverse effects on the growth and development of crops and does not accumulate in soil or water. However, it may have some effects on non-target organisms such as bees and aquatic organisms, and further studies are needed to assess its environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxiconazole has several advantages for use in lab experiments. It has a broad-spectrum activity and is effective against a wide range of fungal diseases. It is also easy to use and can be applied as a spray or through irrigation systems. However, it may have some limitations in lab experiments due to its potential effects on non-target organisms and the need for further studies to assess its environmental impact.
Zukünftige Richtungen
Epoxiconazole has several potential future directions for research. It may be used to control fungal diseases in new crops or in different regions of the world. It may also be used in combination with other fungicides to increase its efficacy and reduce the risk of resistance development. Additionally, further studies are needed to assess its environmental impact and potential effects on non-target organisms. Finally, epoxiconazole may have potential use as a pharmaceutical drug due to its antifungal properties, and further research is needed to explore this possibility.
Conclusion:
In conclusion, epoxiconazole is a fungicide that is widely used in agriculture due to its broad-spectrum activity, low toxicity, and high efficacy. It works by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Epoxiconazole has several advantages for use in lab experiments, but may have potential effects on non-target organisms and the environment. Further research is needed to assess its environmental impact and potential use as a pharmaceutical drug.
Synthesemethoden
Epoxiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with epichlorohydrin and isopropylamine. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by column chromatography to obtain pure epoxiconazole.
Wissenschaftliche Forschungsanwendungen
Epoxiconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases in crops such as cereals, fruits, and vegetables. It has been used to control diseases such as powdery mildew, rust, and scab in crops such as wheat, barley, grapes, and apples. Epoxiconazole has also been studied for its potential use as a pharmaceutical drug due to its antifungal properties.
Eigenschaften
CAS-Nummer |
160455-70-9 |
|---|---|
Produktname |
2,4-Dihydro-2,4-bis(oxiranylmethyl)-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
Molekularformel |
C11H17N3O3 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)10-12-14(4-9-6-17-9)11(15)13(10)3-8-5-16-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
NCUJZPXJVIWNMT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
Kanonische SMILES |
CC(C)C1=NN(C(=O)N1CC2CO2)CC3CO3 |
Synonyme |
2,4-bis(oxiran-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



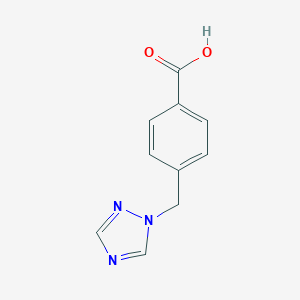
![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
